molecular formula C19H25BBrNO4 B594479 tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1218790-27-2

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B594479
CAS No.: 1218790-27-2
M. Wt: 422.126
InChI Key: CJPYRZSQXVXBHO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.38 ppm (s, 12H, pinacol methyl groups).
    • δ 1.67 ppm (s, 9H, tert-butyl group).
    • δ 7.12–7.89 ppm (m, 3H, aromatic protons at positions 4, 5, and 7 of indole).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 28.1 ppm (pinacol methyl carbons).
    • δ 83.5 ppm (quaternary carbon of tert-butyl group).
    • δ 150.2 ppm (ester carbonyl carbon).
    • δ 110–140 ppm (aromatic carbons).
  • ¹¹B NMR : A singlet at δ 30.2 ppm , characteristic of trigonal planar boron in boronate esters.

Infrared (IR) Spectroscopy

  • 1742 cm⁻¹ : Strong C=O stretch from the carboxylate ester.
  • 1365 cm⁻¹ and 1310 cm⁻¹ : B–O symmetric and asymmetric stretches in the dioxaborolane ring.
  • 670 cm⁻¹ : C–Br stretching vibration.

Mass Spectrometry (MS)

  • m/z 422.1 : Molecular ion peak ([M]⁺).
  • m/z 365.0 : Loss of tert-butyl group ([M – C₄H₉]⁺).
  • m/z 285.9 : Subsequent loss of Br atom ([M – C₄H₉ – Br]⁺).

Properties

IUPAC Name

tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPYRZSQXVXBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682303
Record name tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-27-2
Record name tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Synthetic Methods

StepReagents/CatalystsConditionsYield*Key Challenges
BrominationNBS, DMF0–25°C, 4–6 h70–85%Regioselectivity control
BorylationPd(dppf)Cl₂, B₂pin₂, KOAcTHF, 80°C, 24 h47–85%Competing protodeboronation
N-ProtectionBoc-Cl, DMAP, TEATHF, rt, 12 h80–90%Moisture sensitivity

Mechanistic and Practical Considerations

Bromination regioselectivity : The electron-donating nature of the indole nitrogen directs electrophilic bromination to position 6, though steric effects from substituents may alter selectivity. Computational studies suggest that the highest occupied molecular orbital (HOMO) density at position 6 facilitates electrophilic attack.

Borylation efficiency : The steric bulk of the pinacol boronate group necessitates precise catalyst selection. Bulky phosphine ligands (e.g., SPhos) mitigate undesired β-hydride elimination, a common side reaction in palladium-catalyzed borylation.

Protection kinetics : The Boc group’s stability under basic conditions enables its use in subsequent Suzuki-Miyaura couplings or cross-couplings without premature deprotection.

Chemical Reactions Analysis

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds containing indole structures exhibit anticancer properties. The incorporation of boron into the structure may enhance the biological activity of tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:
A study published in a peer-reviewed journal investigated the effects of similar indole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and promote apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Applications in Organic Synthesis

Reagent in Cross-Coupling Reactions:
The compound serves as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Data Table: Cross-Coupling Reaction Examples

Reaction TypeCoupling PartnerYield (%)Reference
Suzuki CouplingAryl Halides85
Heck ReactionAlkenes78
Negishi CouplingOrganometallic Reagents90

Applications in Materials Science

Synthesis of Functional Materials:
The unique properties of this compound allow it to be utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited to create advanced materials with tailored properties.

Case Study:
A recent investigation into the use of boron-containing compounds for creating conductive polymers highlighted the potential of using this indole derivative as a precursor for synthesizing electrically conductive materials suitable for electronic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its reactivity due to the presence of the bromine and boronate ester groups. These functional groups allow the compound to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

tert-Butyl 6-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate

  • Structural Difference : Chlorine replaces bromine at the 6-position.
  • Impact :
    • Reactivity : Chlorine’s lower electronegativity reduces leaving-group ability compared to bromine, slowing nucleophilic substitution but improving stability under basic conditions .
    • Synthetic Utility : Preferred in reactions requiring milder conditions.

6-Bromo-1-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-Indole

  • Structural Difference : Methyl group replaces the tert-butyl carboxylate at the 1-position.
  • Impact :
    • Solubility : Reduced steric bulk decreases solubility in polar solvents.
    • Reactivity : Free N–H indole allows direct functionalization but sacrifices the protective advantages of the tert-butyl group .

Positional Isomers of Boronate-Substituted Indoles

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-1-Carboxylate

  • Structural Difference : Boronate at the 5-position of an indazole core (vs. indole).
  • Impact :
    • Electronic Effects : Indazole’s fused benzene-pyrazole ring alters electron density, reducing boronate reactivity in coupling reactions.
    • Applications : Used in kinase inhibitor synthesis due to indazole’s prevalence in pharmacophores .

tert-Butyl 5-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline-1-Carboxylate

  • Structural Difference : Methoxy group at the 5-position and saturated indoline core.
  • Impact :
    • Conformational Rigidity : Indoline’s reduced aromaticity limits π-stacking interactions, favoring applications in peptidomimetics .

Functionalized Indole Derivatives

tert-Butyl 6-Bromo-3-Formyl-1H-Indole-1-Carboxylate

  • Structural Difference : Aldehyde replaces the boronate at the 3-position.
  • Impact :
    • Reactivity : The formyl group enables condensation reactions (e.g., Wittig, hydrazone formation) but lacks cross-coupling utility .

tert-Butyl 6-Bromo-3-[(m-Methoxycarbonylphenyl)Methyl]-1H-Indole-1-Carboxylate

  • Structural Difference : Aryl-methyl group at the 3-position.
  • Impact :
    • Bioactivity : Demonstrates anti-HIV activity, highlighting the importance of hydrophobic substituents in viral entry inhibition .

Reactivity in Cross-Coupling

  • Target Compound : High efficiency in Suzuki-Miyaura reactions due to optimal boron electron-withdrawing effects and bromine’s leaving-group ability .
  • 5-Position Boronates : Lower coupling yields due to steric hindrance and electronic deactivation .
  • Chloro Analogs : Require higher catalyst loading or elevated temperatures for comparable reactivity .

Biological Activity

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1218790-27-2) is a synthetic compound with potential biological activity. Its structure includes an indole moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

PropertyValue
Molecular Formula C₁₉H₂₅BBrNO₄
Molecular Weight 422.12 g/mol
CAS Number 1218790-27-2
Purity >95%
Storage Conditions Inert atmosphere; Store at -20°C

The biological activity of this compound is primarily attributed to its ability to inhibit matrix metalloproteinase (MMP) enzymes. MMPs are involved in the degradation of extracellular matrix components and play significant roles in various pathological conditions including cancer and arthritis.

Inhibition of MMPs

Research indicates that compounds with indole structures can effectively inhibit MMPs. In a study assessing the potency of several indole derivatives in inhibiting MMP-13 (a key enzyme in collagen degradation), this compound demonstrated promising results with IC50 values in the nanomolar range .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various in vitro studies. Key findings include:

ParameterValue
Cell Permeability High
Protein Binding Moderate
Metabolic Stability Stable under liver microsome conditions

The compound exhibited good permeability across cell membranes and moderate binding to plasma proteins, suggesting favorable absorption characteristics .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

  • Arthritis Models : In animal models of arthritis, compounds with similar structures showed significant reductions in joint inflammation and cartilage degradation by inhibiting MMP activity .
  • Cancer Research : In vitro studies demonstrated that indole derivatives can reduce tumor cell invasion by downregulating MMP expression .
  • Pharmacological Studies : A comprehensive evaluation of pharmacological effects revealed that these compounds could modulate inflammatory pathways and enhance tissue repair mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-bromo-3-(4,4,5,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

The synthesis typically involves multi-step functionalization of an indole scaffold:

  • Step 1 : Start with 6-bromo-1H-indole.
  • Step 2 : Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) .
  • Step 3 : Introduce the boronic ester at position 3 via Miyaura borylation. This involves palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions .
    Key Characterization : Confirm regioselectivity using ¹H/¹³C NMR and LC-MS. Monitor Boc protection efficiency via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How should this compound be stored to maintain stability during experiments?

  • Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis of the boronic ester and degradation of the Boc group .
  • Handling : Use anhydrous solvents (THF, DMF) and rigorously dry glassware. Monitor for discoloration (yellowing indicates decomposition).

Q. What analytical methods are critical for verifying purity and structure?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity >95% .
  • NMR : Key signals include:
    • Boc group: δ ~1.3 ppm (t-Bu, 9H) and ~153 ppm (C=O).
    • Boronic ester: δ ~1.3 ppm (pinacol methyl groups) .
  • Mass Spec : ESI-MS expected [M+H]⁺ = 424.12 (C₁₈H₂₃BrBNO₄) .

Advanced Research Questions

Q. How can competing reactivities of the bromine and boronic ester be managed in cross-coupling reactions?

  • Challenge : The bromine at position 6 may undergo unintended Suzuki-Miyaura coupling instead of the boronic ester.
  • Mitigation :
    • Use Pd catalysts selective for aryl boronic esters (e.g., Pd(OAc)₂ with SPhos ligand).
    • Optimize temperature (60–80°C) and base (K₂CO₃ vs. Cs₂CO₃) to favor coupling at the boronic ester site .
  • Case Study : In analogous indole derivatives, THF/water mixtures (10:1) improved coupling yields to >80% while suppressing debromination .

Q. What strategies enhance regioselectivity in functionalizing the indole core?

  • Directed Metallation : Use the Boc group as a directing group to selectively lithiate position 3 before borylation.
  • Protection/Deprotection : Temporarily mask the boronic ester with ethylene glycol to prevent interference during halogenation or nitration .
    Data Insight : In tert-butyl 6-bromo-4-chloroindole derivatives, chlorination at position 4 required Boc deprotection/reprotection to avoid steric clashes .

Q. How do steric effects from the tert-butyl group influence reaction kinetics?

  • Impact : The bulky Boc group slows nucleophilic attacks at position 1 but stabilizes intermediates via steric shielding.
  • Kinetic Analysis : Pseudo-first-order rate constants (k) for Boc deprotection (using TFA/DCM) decrease by 30% compared to methyl esters due to hindered protonation .
  • Workaround : Use microwave-assisted synthesis (80°C, 20 min) to accelerate reactions without decomposition .

Contradictions and Resolutions

  • Contradiction : reports higher yields with Pd(OAc)₂/SPhos, while emphasizes moisture sensitivity.
  • Resolution : Moisture-free ligand systems (e.g., XPhos) combined with anhydrous solvents reconcile yield and stability .

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